4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including cyclization, substitution, and condensation processes. For example, cycloaddition reactions and subsequent modifications have been utilized to generate compounds with similar structural motifs, indicating potential pathways for synthesizing the subject compound (Uršič, Stanovnik, & Svete, 2010). Additionally, reactions involving 1-aminobenzimidazoles and β-diketones have led to the synthesis of pyridazino[1,6-a]benzimidazoles, showcasing methods that might be relevant for creating the discussed chemical structure (Kuz’menko, Komissarov, & Simonov, 1983).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by conjugated systems and heterocyclic rings, contributing to their unique properties. The structure can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods, providing insights into the arrangement of atoms and the electronic configuration (Sengul, Yilmaz, Karadayı, & Coles, 2011). Understanding the molecular structure is crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
The chemical reactivity of the compound is influenced by its functional groups and molecular structure. For instance, the presence of a benzimidazole moiety and a pyridazinone ring might suggest potential for nucleophilic substitution reactions, electrophilic addition, or cycloaddition reactions, reflecting on its versatility in chemical transformations (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Triazafulvalene System : A study by Uršič et al. (2010) in Tetrahedron outlines the synthesis of compounds similar to 4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one. They describe the synthesis of new triazafulvalene systems by cycloaddition and subsequent reactions with various amines (Uršič, Svete, & Stanovnik, 2010).
N-Heterocyclic Biscarbene and its Silver(I) Complex Derivative : A paper by Caballero et al. (2001) in the Journal of Organometallic Chemistry discusses the synthesis of a new polydentate N-heterocyclic biscarbene, which is similar in structure to the query compound. The study also explores the reaction of this compound with silver(I) triflate to yield a complex derivative (Caballero et al., 2001).
Synthesis of Masked Aminopyrroles : Tverdokhlebov et al. (2007) in Synthesis have described the preparation of 2-(1-substituted-2-amino-4,5-dihydro-4-oxopyrrol-3-yl)-1,3-dimethylbenzimidazolium and -3-methylbenzothiazolium chlorides, which share structural similarities with the query compound. These pyrrole derivatives were shown to serve as synthetic equivalents of the corresponding 2-aminopyrrole-3-carboxaldehydes (Tverdokhlebov, Denisenko, Tolmachev, & Volovenko, 2007).
Conformational Analysis and Quantum Descriptors of Bifonazole Derivatives : A study by Mary et al. (2020) in Structural Chemistry discusses the synthesis and characterization of derivatives that include a similar structural motif to the query compound. This study focuses on the structural aspects, spectroscopic behavior, and molecular docking analysis of these derivatives (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Synthesis of Functionalized Angular Polycyclic Azaarenes : Pratap and Ram (2007) in Tetrahedron Letters reported an efficient synthesis of compounds including 2-oxobenzo[h]chromenes, which bear resemblance to the query compound. This study delineates the synthesis of these compounds through base catalyzed ring transformation (Pratap & Ram, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(4-hydroxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-10-8-16(24)21-22-17(10)12-4-7-14-15(9-12)20-18(19-14)11-2-5-13(23)6-3-11/h2-7,9-10,23H,8H2,1H3,(H,19,20)(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXSEARPHDXFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |
CAS RN |
108381-22-2 | |
Record name | O-Demethyl pimobendan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108381222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYL PIMOBENDAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PWG8BB816 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.